

# 3-Hydroxyquinoline-4-carboxylic acid spectral data (NMR, IR, Mass Spec)

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## Compound of Interest

**Compound Name:** 3-Hydroxyquinoline-4-carboxylic acid

**Cat. No.:** B086148

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## An In-depth Technical Guide to the Spectral Analysis of 3-Hydroxyquinoline-4-carboxylic Acid

This guide provides a detailed examination of the essential spectral data for **3-hydroxyquinoline-4-carboxylic acid** (CAS: 118-13-8), a key heterocyclic compound utilized in various research and development applications, including as a building block in medicinal chemistry.<sup>[1][2]</sup> Understanding its spectral signature is paramount for confirming its structural integrity, assessing purity, and ensuring its suitability for downstream applications. This document synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to offer a comprehensive analytical profile for researchers, scientists, and drug development professionals.

## Molecular Structure and Spectroscopic Overview

**3-Hydroxyquinoline-4-carboxylic acid** possesses the molecular formula  $C_{10}H_7NO_3$  and a molecular weight of 189.17 g/mol. <sup>[1]</sup> The structure comprises a quinoline core, which is a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. The key functional groups dictating its spectral properties are a hydroxyl group at position 3 and a carboxylic acid group at position 4. The proximity of these groups allows for potential intramolecular hydrogen bonding, which can influence its spectral characteristics.<sup>[3]</sup>

A multi-technique spectroscopic approach is essential for unambiguous characterization.

- Mass Spectrometry (MS) confirms the molecular weight and provides insights into fragmentation patterns, aiding in structural confirmation.
- Infrared (IR) Spectroscopy identifies the key functional groups present in the molecule through their characteristic vibrational frequencies.
- Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon-hydrogen framework, elucidating the precise connectivity and chemical environment of each atom.

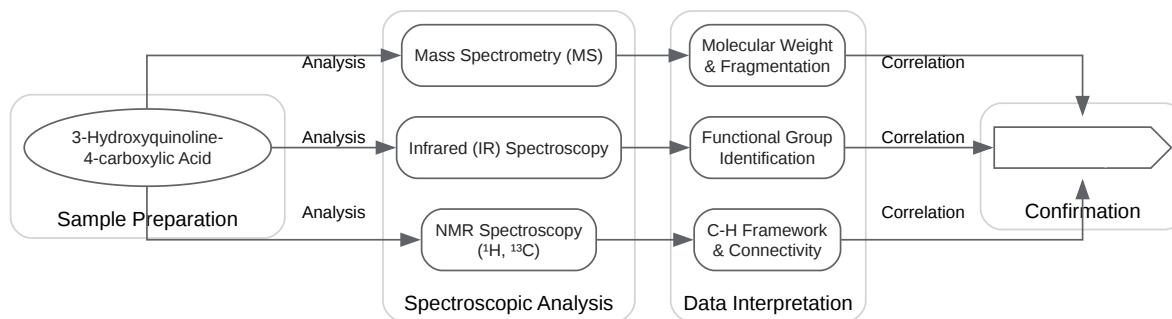


Figure 1. Analytical Workflow for Structural Elucidation

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Caption: Figure 1. A typical workflow for the comprehensive structural analysis of a chemical compound.

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments. For a polar molecule like **3-hydroxyquinoline-4-carboxylic acid**, Electrospray Ionization (ESI) is a preferred method as it is a soft ionization technique that typically keeps the molecule intact.

## Experimental Protocol (Illustrative)

- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile/water.
- Instrumentation: The solution is introduced into an ESI-MS instrument.
- Ionization: The sample is ionized in both positive ( $[M+H]^+$ ) and negative ( $[M-H]^-$ ) ion modes to gather comprehensive data.
- Analysis: The mass analyzer separates the ions based on their  $m/z$  ratio, and a detector records their abundance.

## Data Interpretation and Expected Fragmentation

The nominal molecular weight is 189 g/mol. Therefore, the primary ions expected in high-resolution mass spectrometry are:

- Positive Ion Mode ( $[M+H]^+$ ):  $m/z \approx 190.05$
- Negative Ion Mode ( $[M-H]^-$ ):  $m/z \approx 188.03$

Key fragmentation pathways provide structural confirmation. A common and diagnostic fragmentation for carboxylic acids is the loss of carbon dioxide ( $CO_2$ , 44 Da).

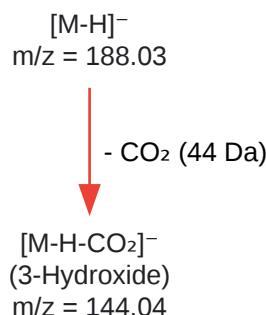


Figure 2. Key ESI-MS Fragmentation Pathway

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Caption: Figure 2. Expected fragmentation of the parent ion in negative mode ESI-MS.

## Data Summary: Mass Spectrometry

Adduct/Fragment	Formula	Calculated m/z	Ionization Mode
[M+H] <sup>+</sup>	[C <sub>10</sub> H <sub>8</sub> NO <sub>3</sub> ] <sup>+</sup>	190.050	ESI (+)
[M+Na] <sup>+</sup>	[C <sub>10</sub> H <sub>7</sub> NO <sub>3</sub> Na] <sup>+</sup>	212.032	ESI (+)
[M-H] <sup>-</sup>	[C <sub>10</sub> H <sub>6</sub> NO <sub>3</sub> ] <sup>-</sup>	188.035	ESI (-)
[M-H-CO <sub>2</sub> ] <sup>-</sup>	[C <sub>9</sub> H <sub>6</sub> NO] <sup>-</sup>	144.045	ESI (-)

Predicted data based on molecular formula. Experimental values may vary slightly.[\[4\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is exceptionally useful for identifying the functional groups present.[\[5\]](#) For solid samples, Attenuated Total Reflectance (ATR) or preparing a KBr pellet are common methods.[\[6\]](#)

## Experimental Protocol (ATR-FTIR)

- Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.
- Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded, typically over a range of 4000-400 cm<sup>-1</sup>.
- Background Correction: A background spectrum of the clean ATR crystal is taken and subtracted from the sample spectrum.

## Spectral Interpretation

The IR spectrum of **3-hydroxyquinoline-4-carboxylic acid** is expected to be complex but dominated by several key features:

- O-H Stretching: A very broad absorption band is expected from approximately  $3300\text{ cm}^{-1}$  to  $2500\text{ cm}^{-1}$ , characteristic of the hydrogen-bonded O-H group of the carboxylic acid. The phenolic O-H stretch will also contribute to this region.
- C=O Stretching: A strong, sharp absorption band around  $1760\text{-}1690\text{ cm}^{-1}$  corresponds to the carbonyl group of the carboxylic acid.
- C=C and C=N Stretching: Absorptions in the  $1600\text{-}1450\text{ cm}^{-1}$  region are characteristic of the aromatic quinoline ring system.
- O-H Bending: A broad peak around  $950\text{-}910\text{ cm}^{-1}$  can be attributed to the out-of-plane bend of the carboxylic acid O-H group.

## Data Summary: Characteristic IR Absorptions

Wavenumber Range ( $\text{cm}^{-1}$ )	Vibrational Mode	Functional Group
3300 - 2500 (broad)	O-H Stretch	Carboxylic Acid & Phenol
1760 - 1690 (strong)	C=O Stretch	Carboxylic Acid
1600 - 1450 (medium)	C=C / C=N Stretch	Aromatic/Heterocyclic Ring
1320 - 1000 (strong)	C-O Stretch	Alcohol, Carboxylic Acid
950 - 910 (broad)	O-H Bend	Carboxylic Acid

Reference ranges are based on standard IR correlation tables.[\[5\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and number of different types of protons ( $^1\text{H}$  NMR) and carbons ( $^{13}\text{C}$  NMR).

Disclaimer: Publicly available, experimentally verified NMR spectra for **3-hydroxyquinoline-4-carboxylic acid** are not readily found. The following data and interpretations are predictive,

based on established principles of NMR spectroscopy and data from analogous structures. Experimental verification is essential.

## Experimental Protocol (Illustrative)

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>. DMSO-d<sub>6</sub> is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (from -OH and -COOH).
- Instrumentation: The sample is placed in a high-field NMR spectrometer.
- Data Acquisition: <sup>1</sup>H, <sup>13</sup>C, and potentially 2D correlation spectra (e.g., COSY, HSQC) are acquired. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

## <sup>1</sup>H NMR Spectral Interpretation (Predicted)

The <sup>1</sup>H NMR spectrum is expected to show signals for 5 aromatic protons and 2 exchangeable protons. The aromatic protons will appear in the typical downfield region ( $\delta$  7.0-9.0 ppm), with splitting patterns determined by their coupling to adjacent protons. The acidic protons are expected to be broad and may exchange with residual water in the solvent.

## Data Summary: Predicted <sup>1</sup>H NMR (in DMSO-d<sub>6</sub>)

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity
H-2	8.5 - 8.8	Singlet (s)
H-5 / H-8	7.8 - 8.2	Doublet (d)
H-6 / H-7	7.3 - 7.7	Multiplet (m)
Ar-OH	> 10.0	Broad Singlet (br s)
COOH	> 12.0	Broad Singlet (br s)

## <sup>13</sup>C NMR Spectral Interpretation (Predicted)

The proton-decoupled <sup>13</sup>C NMR spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.[7][8]

## Data Summary: Predicted $^{13}\text{C}$ NMR (in DMSO-d<sub>6</sub>)

Carbon Assignment	Predicted $\delta$ (ppm)	Notes
C=O (Carboxylic Acid)	165 - 175	Quaternary, downfield
C-3 (bearing -OH)	150 - 160	Quaternary
C-8a / C-4a	135 - 145	Quaternary
C-2 / C-4	125 - 140	Aromatic CH or Quaternary C
C-5 / C-6 / C-7 / C-8	115 - 130	Aromatic CH

## Conclusion

The collective analysis using mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a robust and self-validating system for the characterization of **3-hydroxyquinoline-4-carboxylic acid**. MS confirms the molecular weight and key fragmentation, IR identifies the critical O-H and C=O functional groups, and NMR elucidates the precise arrangement of the carbon-hydrogen framework. This comprehensive spectral dataset serves as an essential reference for quality control, reaction monitoring, and regulatory submissions in scientific and industrial settings.

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- To cite this document: BenchChem. [3-Hydroxyquinoline-4-carboxylic acid spectral data (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086148#3-hydroxyquinoline-4-carboxylic-acid-spectral-data-nmr-ir-mass-spec]

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